3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
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Overview
Description
3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a versatile chemical compound known for its unique structure and properties. This compound is used in various scientific research applications, including drug synthesis, material science, and organic chemistry investigations.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins involved in the wnt/β-catenin pathway .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit protein-protein interactions, such as the interaction between dishevelled 1 (dvl1) protein and its cognate receptor frizzled .
Biochemical Pathways
The compound may affect the WNT/β-catenin pathway, which regulates a vast number of cellular functions. Dysregulation of this pathway is correlated with the development of cancer .
Result of Action
Similar compounds have been shown to inhibit the growth of certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine typically involves multiple steps, including the formation of the pyridine ring and the subsequent introduction of the sulfonyl and isobutoxy groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in material science for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Chloro-3-[(3,5-dimethylphenyl)sulfonyl]-N-(1-oxo-1-(pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide: Known for its anticancer activity.
Indole-3-acetic acid: A plant hormone with diverse biological and clinical applications.
Uniqueness
3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a sulfonyl group with a pyridine ring and isobutoxy substituent sets it apart from other similar compounds.
Biological Activity
3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H25NO3S
- Molecular Weight : 347.4717 g/mol
- CAS Number : 338412-22-9
The biological activity of this compound may be attributed to its structural components, which allow it to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
Potential Targets:
- Enzymatic Inhibition : The sulfonyl group can enhance binding affinity to target enzymes.
- Receptor Modulation : The pyridine moiety may interact with neurotransmitter receptors.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
Activity Type | Description |
---|---|
Antitumor Activity | Compounds in this class have shown promise in inhibiting tumor cell proliferation. |
Antimicrobial Properties | Some derivatives demonstrate efficacy against bacterial strains. |
Anti-inflammatory Effects | Potential to modulate inflammatory pathways in cellular models. |
Case Studies and Research Findings
-
Antitumor Efficacy
A study investigated the antitumor effects of similar sulfonamide derivatives on cancer cell lines. The results indicated significant inhibition of cell growth, suggesting a potential role for the compound as an anticancer agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. -
Antimicrobial Activity
Research on related compounds demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing that modifications in the chemical structure can enhance antimicrobial potency. -
Inflammation Modulation
In vitro studies revealed that certain derivatives could downregulate pro-inflammatory cytokines in macrophage cultures. This suggests a potential therapeutic application in inflammatory diseases.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological studies have shown varying degrees of cytotoxicity depending on the concentration and exposure duration. Further studies are needed to establish a comprehensive safety profile.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-12(2)11-23-19-18(15(5)10-16(6)20-19)24(21,22)17-8-13(3)7-14(4)9-17/h7-10,12H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPHBDBMWGSIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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